

preparation and standardization of iodide solutions

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Compound of Interest

Compound Name: Iodide ion

Cat. No.: B008971

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Application Note and Protocol

Topic: Preparation and Standardization of Iodide/Iodine Solutions

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

Iodometric titration is a highly accurate and widely used method in quantitative chemical analysis for determining the concentration of oxidizing agents.[1][2] This application note provides a detailed protocol for the preparation and standardization of an iodine solution, a process crucial in various fields, including drug development and quality control. The method involves an indirect titration where an oxidizing agent is treated with an excess of **iodide ions** to liberate a quantifiable amount of iodine.[1] This liberated iodine is then titrated with a standardized solution of sodium thiosulfate.[1][3]

The standardization process relies on a primary standard, typically potassium iodate (KIO_3), which is a stable, non-hygroscopic solid of high purity.[3][4] In an acidic medium, a precise amount of potassium iodate reacts with an excess of potassium iodide (KI) to produce a stoichiometric amount of iodine (I_2).[3][5]

Key Reactions:

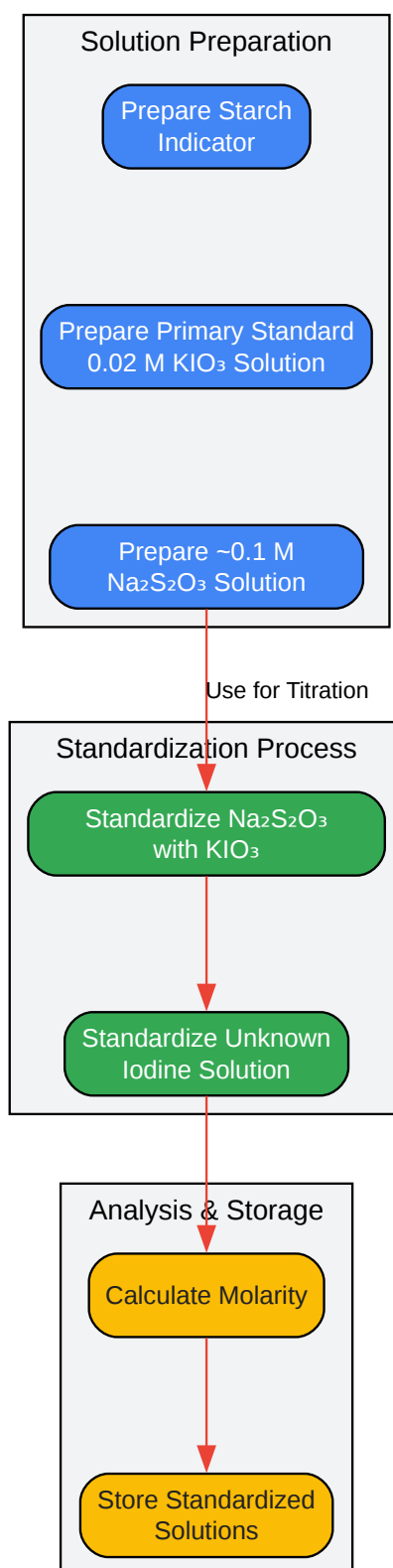
- Liberation of Iodine: $\text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{K}_2\text{SO}_4 + 3\text{I}_2 + 3\text{H}_2\text{O}$ [3][5]

- Titration with Thiosulfate: $I_2 + 2Na_2S_2O_3 \rightarrow 2NaI + Na_2S_4O_6$ ^{[3][5]}

The endpoint of the titration is detected using a starch indicator, which forms a deep blue-black complex with iodine.^[1] The disappearance of this blue color marks the complete consumption of the liberated iodine by the sodium thiosulfate solution.^{[1][6]} Based on the stoichiometry, 1 mole of potassium iodate corresponds to 6 moles of sodium thiosulfate.^[3]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the preparation and standardization of an iodine solution.



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Caption: General workflow for solution preparation and standardization.

Reagents and Apparatus

Reagent Preparation Summary

Reagent/Solution	Molarity/Concentration	Mass/Volume for 1000 mL	Notes
Potassium Iodate (KIO ₃)	0.02 M (Primary Standard)	4.28 g	Dry at 110°C to a constant weight before use. [6] [7]
Sodium Thiosulfate (Na ₂ S ₂ O ₃ ·5H ₂ O)	~0.1 M	24.8 g	Use freshly boiled and cooled deionized water. [5]
Potassium Iodide (KI)	Solid	As required (~2 g per titration)	Ensure it is iodate-free.
Sulfuric Acid (H ₂ SO ₄)	1 M	Dilute 54 mL of conc. H ₂ SO ₄ to 1000 mL	Always add acid to water.
Starch Indicator	1% w/v	1 g Starch + 100 mL boiling water	Prepare fresh or add a preservative like mercuric iodide. [6]

Apparatus

- Analytical balance (± 0.1 mg)
- Volumetric flasks (1000 mL, 250 mL)
- Burette (50 mL, graduated to 0.1 mL)
- Pipettes (25 mL, 20 mL)
- Erlenmeyer flasks (250 mL)
- Beakers and graduated cylinders
- Glass-stoppered bottles (amber-colored for storage)[\[6\]](#)

Experimental Protocols

Protocol 1: Preparation of 1% Starch Indicator Solution

- Make a paste by triturating 1.0 g of soluble starch with 5 mL of deionized water.[\[6\]](#)
- Pour this paste, with constant stirring, into 100 mL of boiling deionized water.
- Boil for a few minutes until the solution is clear or opalescent.
- This solution should be prepared fresh daily. For longer shelf life, 10 mg of mercuric iodide may be added as a preservative.[\[6\]](#)

Protocol 2: Preparation of Primary Standard 0.02 M Potassium Iodate (KIO_3)

- Accurately weigh approximately 4.28 g of analytical grade potassium iodate that has been previously dried at 110°C for at least one hour and cooled in a desiccator.
- Quantitatively transfer the weighed KIO_3 into a 1000 mL volumetric flask.
- Dissolve the solid in approximately 500 mL of deionized water.
- Once fully dissolved, dilute the solution to the 1000 mL mark with deionized water.
- Stopper the flask and invert it several times to ensure homogeneity.

Protocol 3: Preparation of ~0.1 M Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution

- Weigh approximately 24.8 g of sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$).[\[5\]](#)
- Dissolve the solid in 800 mL of freshly boiled and cooled deionized water.[\[5\]](#) (Boiling removes dissolved CO_2 and sterilizes the water, which helps to prevent bacterial decomposition of the thiosulfate solution).
- Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with boiled, cooled deionized water.

- Mix thoroughly. This solution must be standardized before use.

Protocol 4: Standardization of ~0.1 M Sodium Thiosulfate Solution

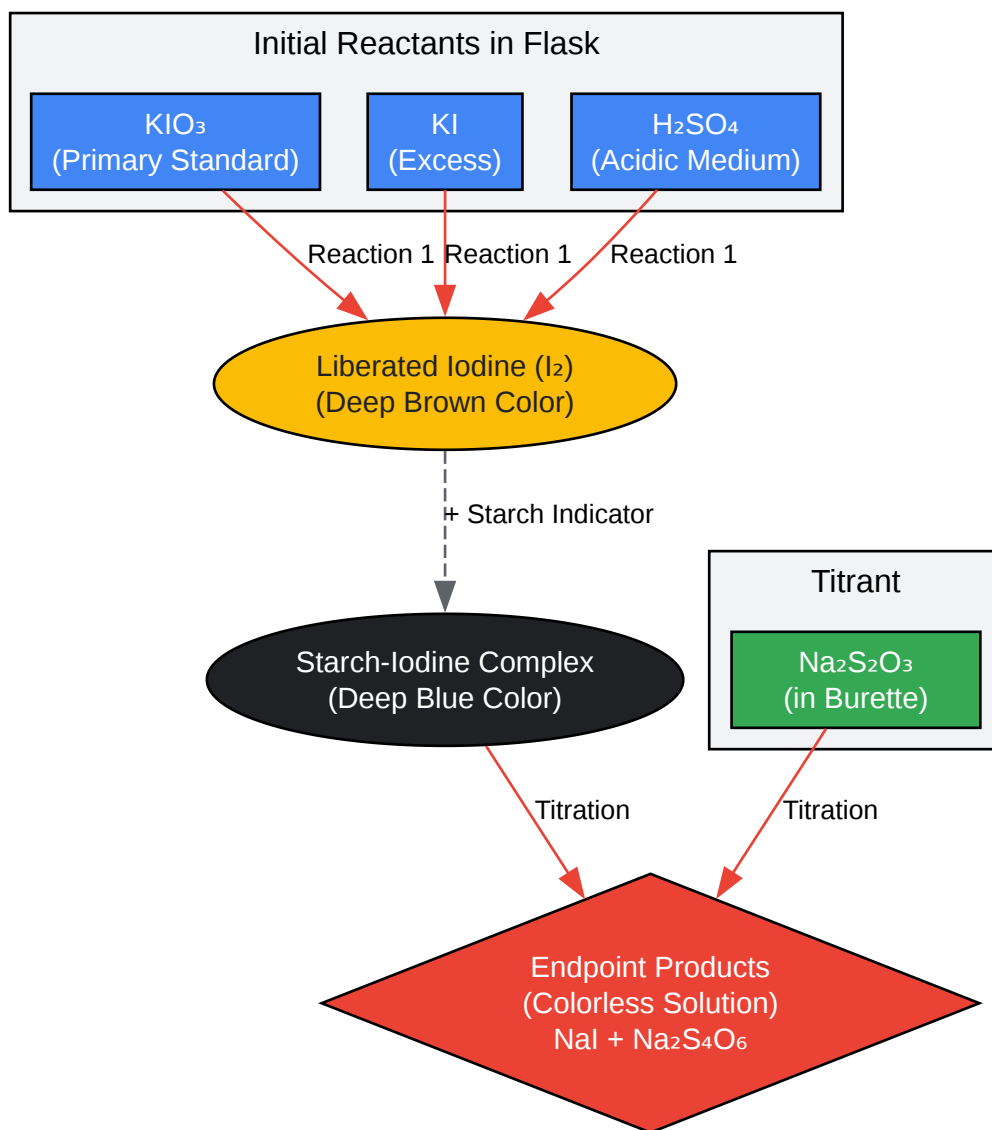
- Rinse and fill a 50 mL burette with the prepared ~0.1 M sodium thiosulfate solution and record the initial volume.
- Pipette 25.0 mL of the standard 0.02 M KIO_3 solution into a 250 mL Erlenmeyer flask.
- Add approximately 2 g of solid potassium iodide (KI) and 10 mL of 1 M sulfuric acid to the flask.^{[6][7]} The solution should turn a deep yellow-brown due to the liberation of iodine.
- Immediately begin titrating with the sodium thiosulfate solution, swirling the flask continuously.
- Continue the titration until the deep brown color fades to a pale yellow.
- Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black.^[8]
- Continue the titration drop-wise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.^[5]
- Record the final burette volume.
- Repeat the titration at least two more times to obtain consistent results (titers should agree within ± 0.1 mL).

Data Recording for Standardization

Trial	Initial Burette Volume (mL)	Final Burette Volume (mL)	Volume of $\text{Na}_2\text{S}_2\text{O}_3$ used (mL)
1			
2			
3			
Average			

Chemical Standardization Pathway

The following diagram illustrates the key chemical reactions and species involved in the standardization titration.



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Caption: Reaction pathway for iodometric standardization.

Calculations

Molarity of Sodium Thiosulfate ($M_{\text{thiosulfate}}$)

From the balanced equations, the mole ratio is: 1 mole $\text{KIO}_3 \rightleftharpoons 3 \text{ moles } \text{I}_2 \rightleftharpoons 6 \text{ moles } \text{Na}_2\text{S}_2\text{O}_3$

The formula for calculation is: $M_{\text{thiosulfate}} = (M_{\text{KIO}_3} \times V_{\text{KIO}_3} \times 6) / V_{\text{thiosulfate}}$

Where:

- M_{KIO_3} = Molarity of the standard KIO_3 solution (e.g., 0.02 M)
- V_{KIO_3} = Volume of the KIO_3 solution used (e.g., 25.0 mL)
- $V_{\text{thiosulfate}}$ = Average volume of $\text{Na}_2\text{S}_2\text{O}_3$ solution used from the titration (in mL)
- 6 = Stoichiometric factor

Molarity of an Unknown Iodine Solution

To standardize an unknown iodine solution, titrate a known volume of the iodine solution (V_{iodine}) directly with the now-standardized sodium thiosulfate solution using a starch indicator.

The mole ratio is: 1 mole $\text{I}_2 \rightleftharpoons 2 \text{ moles } \text{Na}_2\text{S}_2\text{O}_3$

The formula for calculation is: $M_{\text{iodine}} = (M_{\text{thiosulfate}} \times V_{\text{thiosulfate}}) / (2 \times V_{\text{iodine}})$

Storage and Stability

- Potassium Iodate Solution: This solution is very stable and can be stored at room temperature in a well-stoppered glass bottle for up to one month.^[6]
- Sodium Thiosulfate Solution: This solution is susceptible to bacterial degradation and reaction with atmospheric CO_2 . It should be stored in a tightly stoppered, amber-colored bottle and restandardized every 1-2 weeks.^[6]
- Iodine Solutions: Iodine solutions are unstable due to the volatility of iodine and should be stored in tightly capped, amber-colored glass bottles in a cool, dark place to prevent decomposition.^{[9][10]}

- Starch Solution: The starch indicator solution is prone to hydrolysis and microbial growth and should be prepared fresh daily for best results.

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